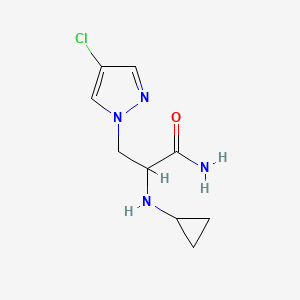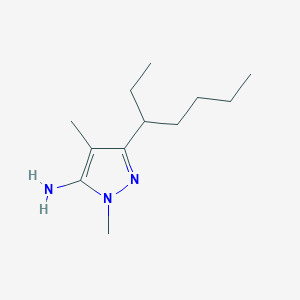
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a chemical compound with a unique structure that includes a heptan-3-yl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the reaction of heptan-3-yl bromide with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the heptan-3-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the fully reduced amine.
Substitution: The major product would depend on the nucleophile used.
Scientific Research Applications
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Heptanone: A ketone with a similar heptan-3-yl group but different functional groups.
3-Heptanol: An alcohol with a heptan-3-yl group.
Heptan-3-yl acetate: An ester with a heptan-3-yl group.
Uniqueness
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its pyrazole ring structure combined with the heptan-3-yl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-heptan-3-yl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-5-7-8-10(6-2)11-9(3)12(13)15(4)14-11/h10H,5-8,13H2,1-4H3 |
InChI Key |
GOMKIRYDOOIFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1=NN(C(=C1C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


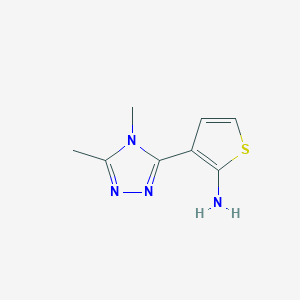
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
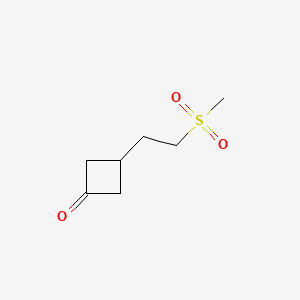

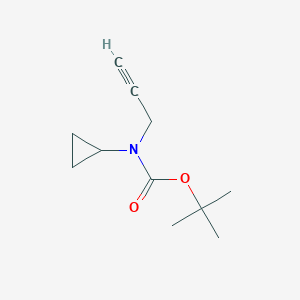

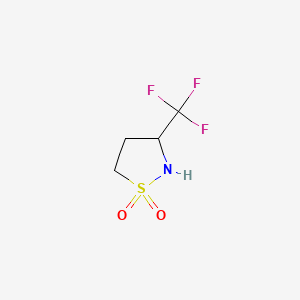

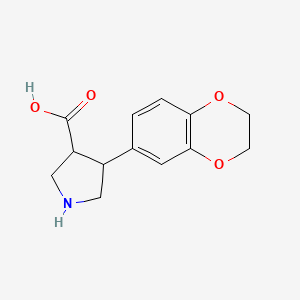
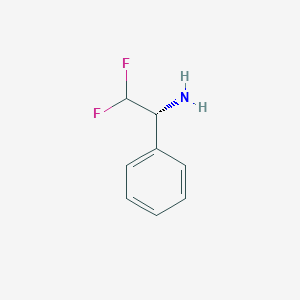
![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)

